molecular formula C20H23NO B1360452 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone CAS No. 898774-61-3

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360452
CAS No.: 898774-61-3
M. Wt: 293.4 g/mol
InChI Key: MUXAUBHSPXASIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898774-61-3 . Its molecular formula is C20H23NO , and it has a molecular weight of 293.41 . The compound is also known by its IUPAC name, (2,5-dimethylphenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is 1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Photocycloaddition Reactions

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone, a derivative of benzophenone, has been studied for its role in photocycloaddition reactions. For instance, Hei et al. (2005) investigated the [2 + 2] photocycloaddition of 1,3-dimethylthymine with benzophenone and its derivatives, highlighting the role of triplet 1,4-diradicals in these reactions (Hei et al., 2005).

Environmental Biodegradation

Benzophenone and its derivatives, including this compound, have been the focus of environmental biodegradation studies. Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting with sawdust and mature compost, achieving a removal efficiency of 97% (Lin et al., 2021).

Cytotoxicity Studies

The cytotoxicity of cyclopalladated benzophenone imines, which can include derivatives like this compound, against human breast adenocarcinoma cell lines was studied by Albert et al. (2013). These studies help in understanding the potential therapeutic applications of benzophenone derivatives (Albert et al., 2013).

Photocrosslinking in Biology

Chin et al. (2002) explored benzophenones as photocrosslinking agents in biology, which can be extended to understanding the applications of its derivatives in biological systems (Chin et al., 2002).

Photoinitiators in Polymerization

Benzophenone-based compounds, including its derivatives, have been synthesized for use as photoinitiators in polymerization processes. Balta et al. (2015) discussed the synthesis and photophysical studies of such photoinitiators (Balta et al., 2015).

Yellowness in Photocured Samples

Yang et al. (2015) investigated the yellowness of photocured samples using a benzophenone/1,3-benzodioxole photoinitiating system, providing insights that could be relevant to derivatives like this compound (Yang et al., 2015).

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXAUBHSPXASIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643652
Record name (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-61-3
Record name (2,5-Dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.